molecular formula C11H18O2 B14864204 2-(2-Oxopropyl)cyclooctanone

2-(2-Oxopropyl)cyclooctanone

Cat. No.: B14864204
M. Wt: 182.26 g/mol
InChI Key: REGAJTKYVCJGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopropyl)cyclooctanone is a cyclic ketone derivative featuring a cyclooctanone core substituted with a 2-oxopropyl group. The cyclooctanone ring provides an eight-membered cyclic framework, which may confer distinct conformational flexibility compared to smaller cyclic ketones like cyclopentanone. The 2-oxopropyl substituent introduces a ketone group adjacent to the cyclooctanone ring, likely influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(2-oxopropyl)cyclooctan-1-one

InChI

InChI=1S/C11H18O2/c1-9(12)8-10-6-4-2-3-5-7-11(10)13/h10H,2-8H2,1H3

InChI Key

REGAJTKYVCJGQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)cyclooctanone can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in acetone as the solvent, with careful control of temperature to avoid over-oxidation . Another method involves the use of whole cell biocatalysts for the double oxidation of cyclooctane to cyclooctanone .

Industrial Production Methods

Industrial production of 2-(2-Oxopropyl)cyclooctanone may involve large-scale oxidation processes using environmentally friendly oxidants such as oxygen or hydrogen peroxide. The use of biocatalysts in industrial settings is also gaining traction due to their high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)cyclooctanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctanones.

Scientific Research Applications

2-(2-Oxopropyl)cyclooctanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)cyclooctanone involves its interaction with specific molecular targets and pathways. For instance, in biocatalytic processes, the compound undergoes oxidation through the action of enzymes such as alcohol dehydrogenases and monooxygenases . These enzymes facilitate the conversion of the compound to its oxidized form, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 2-(2-Oxopropyl)cyclooctanone and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Key Properties References
2-(2-Oxopropyl)cyclooctanone C₁₁H₁₆O₂ 180.24 (calculated) 8-membered 2-Oxopropyl Hypothesized higher conformational flexibility; potential for unique reactivity.
2-Pentyl-3-(2-oxopropyl)cyclopentanone C₁₃H₂₂O₂ 210.31 5-membered 2-Pentyl, 3-(2-oxopropyl) Smaller ring size increases ring strain; branched substituents enhance lipophilicity.
2-Isopropylcyclopentanone C₈H₁₄O 126.20 5-membered 2-Isopropyl Lacks additional ketone group; reduced polarity compared to oxo-substituted analogs.
Adamantane-based 2-oxoethyl esters Variable ~300–400 N/A Adamantane + 2-oxoethyl esters Synclinal conformation; demonstrated antioxidant and anti-inflammatory activities.

Key Observations

Smaller rings (e.g., cyclopentanone) are associated with higher ring strain, which may limit stability or reactivity compared to larger cyclic ketones .

Substituent Effects: The 2-oxopropyl group introduces a reactive ketone moiety absent in non-oxygenated analogs like 2-isopropylcyclopentanone. This could enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or nucleophilic addition . Adamantane-based esters with 2-oxoethyl groups (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) adopt synclinal conformations in crystals, suggesting that steric and electronic effects of bulky substituents dominate packing behavior .

For example, 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperformed standard antioxidants in radical scavenging assays . Nitrogen-containing adamantane analogs (e.g., 2p, 2q, 2r) exhibit potent anti-inflammatory effects, suggesting that functional group modifications (e.g., adding heteroatoms) could enhance bioactivity in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.